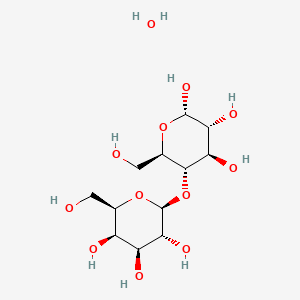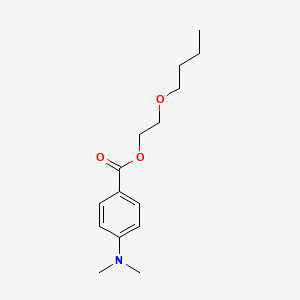
5-Methylpyrazine-2,3-dicarboxylic acid
Vue d'ensemble
Description
5-Methylpyrazine-2,3-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family . It has a molecular weight of 182.14 and its IUPAC name is 5-methyl-2,3-pyrazinedicarboxylic acid .
Synthesis Analysis
The synthesis of 5-Methylpyrazine-2,3-dicarboxylic acid involves bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, using N-bromosuccinimide (NBS) as the brominating reagent .Molecular Structure Analysis
The InChI code for 5-Methylpyrazine-2,3-dicarboxylic acid is 1S/C7H6N2O4/c1-3-2-8-4 (6 (10)11)5 (9-3)7 (12)13/h2H,1H3, (H,10,11) (H,12,13) .Chemical Reactions Analysis
The bromination reaction of MPE is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .Physical And Chemical Properties Analysis
5-Methylpyrazine-2,3-dicarboxylic acid is a white crystalline powder that is soluble in water . It should be stored in a dry place at 2-8°C .Applications De Recherche Scientifique
Crystal Structure and Synthon Analysis
5-Methylpyrazine-2,3-dicarboxylic acid has been studied for its unique structural properties. Babu and Nangia (2006) demonstrated its ability to form a rare O−H···N trimer synthon among three symmetry-independent molecules, organizing in a chiral P65 crystal system. This is significant for understanding molecular assembly in small, dissymmetric molecules (Babu & Nangia, 2006).
Pharmaceutical Intermediary
Bai Jin-quan (2013) highlighted 5-Methylpyrazine-2-carboxylic acid as an important pharmaceutical intermediate. The paper reviews recent progress in its synthesis, noting the predominance of chemical synthesis methods over electrochemical and microbial synthesis (Bai Jin-quan, 2013).
Biocatalytic Production
Gu et al. (2020) developed a whole-cell biocatalytic process for synthesizing 5-Methylpyrazine-2-carboxylic acid from 2, 5-dimethylpyrazine. This process, involving genetic and genome engineering of Escherichia coli, significantly improved the yield and efficiency, demonstrating its potential for commercial production (Gu et al., 2020).
Antibacterial Activity
Research by Makhija (2009) explored the synthesis of 5-Methylpyrazine-2-carbohydrazide derivatives and their in-vitro antibacterial activity. This study revealed promising antibacterial properties against both Gram-positive and Gram-negative strains (Makhija, 2009).
Analyzing Carboxylic Acid-Pyridine Supramolecular Synthon
Vishweshwar et al. (2002) analyzed X-ray crystal structures of pyrazinic acid and its isomers, including 5-Methylpyrazine-2,3-dicarboxylic acid. Their findings on the recurrence of carboxylic acid-pyridine supramolecular synthon in these structures provide insights for future crystal engineering strategies (Vishweshwar et al., 2002).
Synthesis and Characterization of Derivatives
Various studies have focused on synthesizing and characterizing derivatives of 5-Methylpyrazine-2,3-dicarboxylic acid. This includes works by Buckland (1980), Núñez-Vergara et al. (1982), and others who have contributed to understanding the chemical properties and potential applications of these derivatives in different scientific fields (Buckland, 1980), (Núñez-Vergara et al., 1982).
Safety And Hazards
The safety data sheet for 5-Methylpyrazine-2,3-dicarboxylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
5-methylpyrazine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-3-2-8-4(6(10)11)5(9-3)7(12)13/h2H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVGGGCOTVOOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203708 | |
| Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrazine-2,3-dicarboxylic acid | |
CAS RN |
5521-60-8 | |
| Record name | 5-Methyl-2,3-pyrazinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5521-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyrazine-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1582392.png)






![[4-(2,3,4-trihydroxybenzoyl)phenyl] 6-(diazenyldiazenyl)-5-oxo-8H-naphthalene-1-sulfonate](/img/no-structure.png)

![2-[[(Butylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B1582409.png)
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt](/img/structure/B1582410.png)